2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-24(2)19-20(22-10-9-21-19)27-14-6-5-11-25(13-14)18(26)12-16-15-7-3-4-8-17(15)28-23-16/h3-4,7-10,14H,5-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJAAAZQVVIPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzo[d]isoxazole moiety and a piperidine ring, suggest a diverse range of pharmacological applications. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The structure can be dissected into key functional components that may influence its biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in medicinal chemistry. Notable activities include:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms.
- Neuroprotective Effects : The presence of the isoxazole ring is often associated with neuroprotective properties.
- Protein Kinase Inhibition : Compounds with structural similarities have been reported to inhibit various protein kinases, which are critical in cancer progression.
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds highlights the diversity in biological activity based on structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Aminopyrimidin-4-yl)benzisoxazole | Contains an amino-pyrimidine moiety | Protein kinase inhibition |
| 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin | Chlorophenyl substitution | Antitumor activity |
| 6-Methoxybenzo[d]isoxazole | Simple methoxy substitution | Neuroprotective effects |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Binding Affinity Studies : Research suggests that this compound may bind to specific receptors or enzymes, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for tumor growth and survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of isoxazole derivatives, including those similar to our compound of interest. For instance:
- Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their anticancer properties in vitro, revealing promising results for compounds with similar structural motifs.
- Docking Studies : Computational docking studies indicated that certain derivatives display strong binding affinities to target proteins involved in cancer metabolism and progression.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone exhibit significant biological activities, including:
- Antitumor Activity : Research has shown that derivatives of benzo[d]isoxazole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of tubulin polymerization .
- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease .
- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have applications in treating neurological disorders .
Synthesis and Methodologies
The synthesis of This compound typically involves multi-step synthetic routes. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing various nucleophiles to introduce functional groups at specific positions on the molecule.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of the dimethylamino group |
| 2 | Electrophilic Addition | Formation of the benzo[d]isoxazole moiety |
| 3 | Coupling Reactions | Final assembly of the piperidine and pyrazine components |
Case Studies and Research Findings
Several studies highlight the applications of this compound in various fields:
- Anticancer Research : A study demonstrated that benzo[d]isoxazole derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic uses in oncology .
- Neuropharmacology : Investigations into the neuroprotective effects of similar compounds reveal their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
- Inflammatory Disease Models : Experimental models indicate that this compound may reduce inflammation markers, supporting its use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (Compound 5): Shares the isoxazole core but replaces the benzoisoxazole with a pyrroloisoxazole fused to an indole group.
- Patent Compounds (EP 1 808 168 B1): Examples include (3,5-Dimethyl-isoxazol-4-yl)-methanone derivatives with pyrazolo[3,4-d]pyrimidinyl and methanesulfonyl substituents. These molecules exhibit bulkier substituents (e.g., trifluoromethyl, tert-butyl) that increase steric hindrance and metabolic stability compared to the target compound’s dimethylamino-pyrazine group.
Pharmacological and Physicochemical Properties
The target compound’s dimethylamino-pyrazine group likely improves aqueous solubility compared to the indole in Compound 5 or the sulfonyl groups in patent derivatives. However, its moderate molecular weight (~425 g/mol) may offer better blood-brain barrier penetration than bulkier patent analogs.
Conformational Analysis
The piperidine ring’s puckering, quantified using Cremer-Pople coordinates, is critical for receptor binding. Unlike planar heterocycles (e.g., pyrazine), the piperidine in the target compound adopts a chair or twist-boat conformation, enhancing stereoelectronic interactions. In contrast, pyrroloisoxazole derivatives (Compound 5) exhibit restricted puckering due to fused ring systems.
Research Findings and Implications
- Bioactivity: While direct data for the target compound is lacking, benzoisoxazole analogs are known for serotonin receptor antagonism. The dimethylamino group may mimic tertiary amines in antipsychotics (e.g., risperidone), suggesting CNS activity.
- Stability : The pyrazine-oxygen linkage in the target compound may confer resistance to hydrolysis compared to ester-containing analogs in the patent literature.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Coupling of the benzoisoxazole moiety with a piperidine intermediate.
- Functionalization of the pyrazinyl group via nucleophilic substitution or cross-coupling reactions.
- Optimization of protecting groups to prevent undesired side reactions during piperidine derivatization. Reaction progress is monitored using HPLC or TLC , and intermediates are purified via column chromatography . Yield optimization often requires adjusting reaction parameters such as temperature (e.g., 60–80°C for SNAr reactions) and solvent polarity (e.g., DMF or THF) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the connectivity of the benzoisoxazole, pyrazine, and piperidine subunits.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . For advanced structural elucidation, single-crystal X-ray diffraction is recommended if crystallizable derivatives are synthesized .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve selectivity in the formation of the pyrazine-piperidine ether linkage?
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysis : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) may accelerate coupling reactions between halogenated pyrazines and piperidine alcohols.
- Stoichiometric control : Limiting the molar ratio of the pyrazine derivative to 1.2 equivalents reduces dimerization byproducts . Kinetic studies using in situ FTIR can identify optimal reaction times .
Q. What strategies are recommended for analyzing conflicting biological activity data across in vitro assays?
- Dose-response curve validation : Ensure assays use consistent compound concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle).
- Mechanistic redundancy testing : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability assays to distinguish direct target effects from off-target interactions.
- Data normalization : Use standardized metrics (e.g., IC₅₀ or EC₅₀) adjusted for assay-specific variables like cell line heterogeneity .
Q. How can computational methods guide the design of structural analogs with enhanced pharmacokinetic properties?
- Molecular docking : Screen analogs against target proteins (e.g., kinases or GPCRs) to predict binding affinity.
- ADMET prediction : Use tools like SwissADME to optimize logP (<5), topological polar surface area (TPSA <140 Ų), and metabolic stability (e.g., cytochrome P450 interactions).
- QSAR modeling : Correlate structural modifications (e.g., substituents on the pyrazine ring) with solubility and bioavailability .
Q. What experimental approaches are suitable for evaluating environmental persistence and ecotoxicology?
- Biodegradation studies : Use OECD 301B guidelines to assess microbial degradation in aqueous systems.
- Bioaccumulation assays : Measure logKₒw values via shake-flask methods to estimate partitioning in lipid-rich environments.
- Ecotoxicological screening : Test acute toxicity in model organisms (e.g., Daphnia magna or Danio rerio) at environmentally relevant concentrations (0.1–10 mg/L) .
Methodological Considerations
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Reproducibility protocols : Document exact solvent grades, catalyst lots, and purification methods.
- Controlled variable testing : Systematically vary one parameter (e.g., reaction time) while holding others constant.
- Cross-lab validation : Collaborate with independent labs to verify critical steps, especially for air-sensitive intermediates .
Q. What are best practices for integrating this compound into a broader drug discovery framework?
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects.
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to measure plasma half-life and tissue distribution.
- Therapeutic index calculation : Compare efficacy (e.g., ED₅₀) against toxicity (e.g., LD₅₀) in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
